![molecular formula C12H18FN5 B15052154 [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and the other with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and fluorine substituents are introduced via nucleophilic substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base, while fluorination can be carried out using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Coupling of Pyrazole Rings: The two pyrazole rings are then coupled through a methylene bridge, which can be formed by reacting the pyrazole derivatives with formaldehyde and a suitable amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into pyrazolines or pyrazolidines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the fluorine-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Pyrazolines, pyrazolidines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- [(1-methyl-1H-pyrazol-5-yl)methyl][(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-5-yl)methyl][(5-iodo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both ethyl and fluorine substituents on the pyrazole rings, which can impart distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-4-18-10(5-6-15-18)7-14-8-11-9(2)16-17(3)12(11)13/h5-6,14H,4,7-8H2,1-3H3 |
InChI Key |
OHQYKLFYCTZHMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


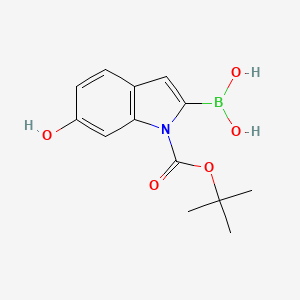



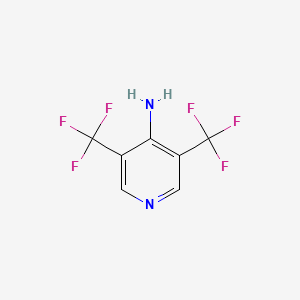
![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
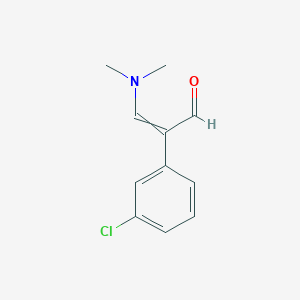
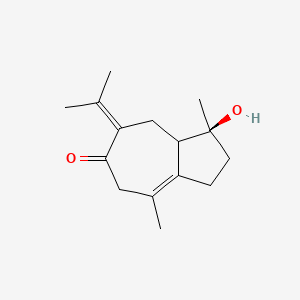
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
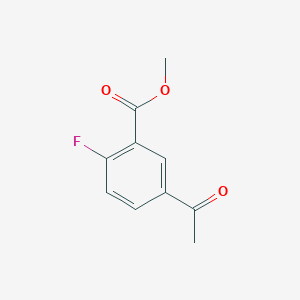
![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)
